

Raltitrexed dose adjustment renal impairment guidelines

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Compound Focus: Raltitrexed

CAS No.: 112887-68-0

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Official Renal Dosing Guidelines

The table below summarizes the dose adjustments for **raltitrexed** monotherapy based on creatinine clearance (CrCl), as per the official product information (SmPC) [1] [2].

Creatinine Clearance (CrCl)	Recommended Dose and Interval
> 65 mL/min	Full dose (3.0 mg/m ²) every 3 weeks
55 - 65 mL/min	75% of dose (2.25 mg/m ²) every 4 weeks
25 - 54 mL/min	50% of dose (1.5 mg/m ²) every 4 weeks
< 25 mL/min	Contraindicated

> **Important Note:** These guidelines are for a **single agent**. Dosing in **combination therapy regimens** (e.g., with S-1) may differ and should follow the specific clinical trial or protocol from which the regimen was derived [3] [4].

Scientific Rationale and Evidence

The dosing guidelines are based on robust pharmacokinetic studies showing a direct correlation between renal function and **raltitrexed** clearance.

- **Pharmacokinetic Impact:** A clinical trial demonstrated that patients with mild to moderate renal impairment (CrCl 25-65 mL/min) had **double the drug exposure (AUC)** and a significantly **longer elimination half-life** compared to patients with normal renal function [5].
- **Clearance Relationship:** Population pharmacokinetic analysis established that creatinine clearance accounts for **35% of the variability** in **raltitrexed** clearance. The relationship is described by the formula: $CL (l h^{-1}) = 0.54 + 0.02 CLCR (ml min^{-1})$ [6].
- **Toxicity Consequences:** The increased drug exposure in renally impaired patients directly correlates with a higher frequency of **severe adverse events, hospitalizations, and life-threatening toxicities** such as neutropenia and diarrhoea [5] [7] [8].

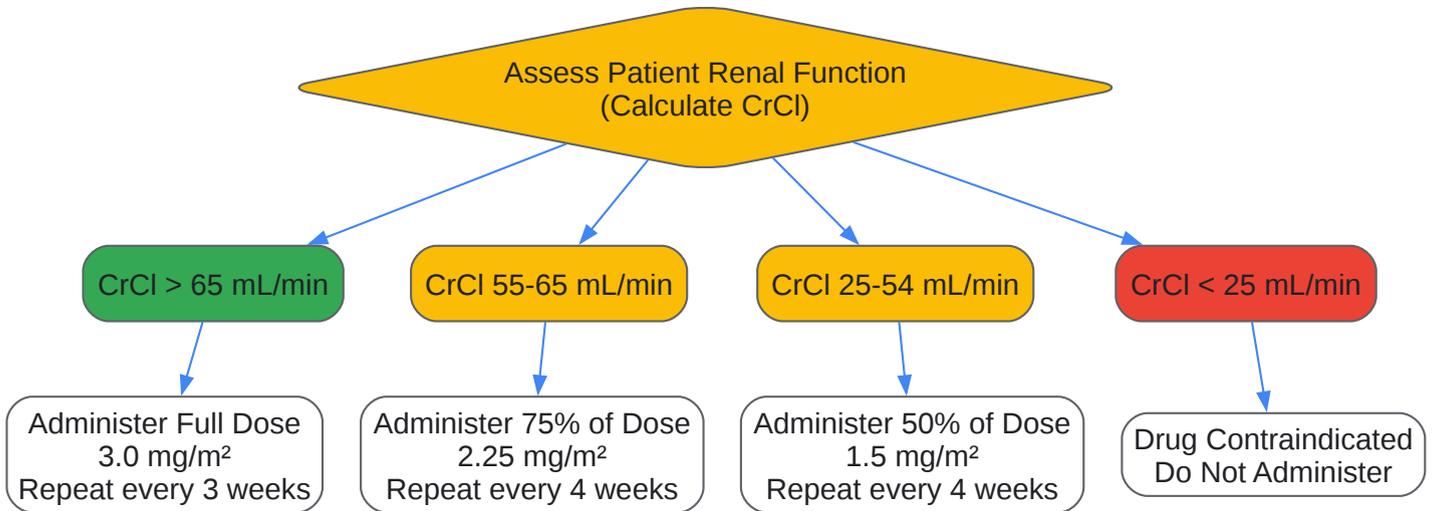
Clinical Management and Precautions

Adherence to the following monitoring and management protocols is critical for patient safety.

- **Essential Monitoring:** Renal function must be assessed **before the first dose and prior to every subsequent cycle** [1] [7]. Monitor for gastrointestinal toxicity (diarrhoea, mucositis) and haematological toxicity (neutropenia, thrombocytopenia), as these are the major dose-limiting side effects [8].
- **Dose Modification for Toxicity:** If toxicity occurs, subsequent doses should be withheld until the toxicity resolves and then administered at a reduced dose [1]:
 - **25% dose reduction:** For WHO grade 3 haematological toxicity or grade 2 gastrointestinal toxicity.
 - **50% dose reduction:** For WHO grade 4 haematological toxicity or grade 3 gastrointestinal toxicity.
- **Contraindications:** **Raltitrexed** is **contraindicated** in patients with severe renal impairment (CrCl < 25 mL/min) and in those with severe hepatic impairment [1]. Concomitant use with **leucovorin (folinic acid), folic acid, or related vitamin preparations** is also **contraindicated** as it may interfere with the drug's efficacy [1].

Raltitrexed Renal Dose Adjustment Logic

The flowchart below outlines the decision-making process for dosing **raltitrexed** in patients with renal impairment.



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